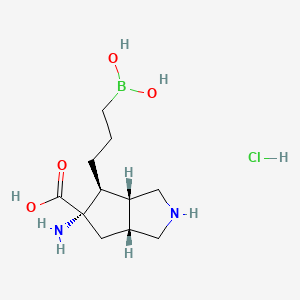

ARG1-IN-1 (hydrochloride)

Description

Overview of Arginase Isoforms (ARG1 and ARG2) and their Biological Significance

The two isoforms of arginase, ARG1 and ARG2, are encoded by different genes and exhibit distinct tissue distribution and subcellular localization, which dictates their specific physiological roles. plos.orgjci.org While both isoforms catalyze the same reaction, their differential expression and regulation allow for fine-tuned control of L-arginine metabolism in various cellular contexts.

Arginase 1 is a key enzyme in the urea (B33335) cycle, a metabolic pathway primarily occurring in the liver. researchgate.netuniprot.org Its main function is to convert L-arginine into urea and L-ornithine, thereby detoxifying ammonia (B1221849) generated from amino acid catabolism. plos.orgresearchgate.net The urea produced is then excreted by the kidneys. plos.org Beyond the liver, ARG1 is also found in other tissues and plays a role in regulating L-arginine homeostasis. uniprot.orgmedchemexpress.com This regulation is critical as L-ornithine, a product of the arginase reaction, is a precursor for the synthesis of polyamines and proline, which are essential for cell proliferation and collagen production. nih.govnih.gov

ARG1 is predominantly a cytosolic enzyme, highly expressed in the liver as a component of the urea cycle. mdpi.complos.org In contrast, ARG2 is a mitochondrial enzyme found in extrahepatic tissues such as the kidneys, small intestine, and brain. mdpi.complos.orgwikipedia.org This difference in subcellular location is significant. For instance, the cytosolic localization of ARG1 places it in direct competition with nitric oxide synthase (NOS) for their common substrate, L-arginine. mdpi.com ARG2, being in the mitochondria, has a distinct role in regulating cellular metabolism and has been implicated in processes like inflammation and apoptosis. jci.orgresearchgate.netjensenlab.org The expression and activity of both isoforms are independently regulated, allowing for tissue-specific control of arginine metabolism. jci.org

| Feature | Arginase 1 (ARG1) | Arginase 2 (ARG2) |

| Primary Location | Cytosol, predominantly in the liver mdpi.complos.org | Mitochondria, in extrahepatic tissues (e.g., kidney, brain) mdpi.complos.orgwikipedia.org |

| Primary Function | Urea cycle, ammonia detoxification plos.orgresearchgate.net | Regulation of extra-urea cycle arginine metabolism, polyamine synthesis wikipedia.orgresearchgate.net |

| Regulation | Independently regulated from ARG2 jci.org | Independently regulated from ARG1 jci.org |

Arginase activity is vital for maintaining homeostasis in the body. Its primary physiological functions include the detoxification of ammonia through the urea cycle and the production of L-ornithine. nih.govphysiology.org L-ornithine is a precursor for the synthesis of polyamines, which are crucial for cell proliferation and differentiation, and proline, which is essential for collagen formation. nih.govnih.gov Arginase also plays a role in regulating the immune system and has been implicated in wound healing. nih.govresearchgate.net The balance between L-arginine utilization by arginase and other enzymes like nitric oxide synthase is critical for maintaining vascular health and immune function. physiology.orgresearchgate.net

Rationale for Pharmacological Arginase Inhibition in Disease Contexts

The dysregulation of arginase activity has been linked to the pathophysiology of numerous diseases, including cancer, cardiovascular disorders, and infectious diseases. mdpi.comnih.govphysiology.org This has led to the exploration of arginase inhibition as a therapeutic strategy. nih.govdrugdiscoverytoday.com

In certain disease states, such as cancer, the overexpression of arginase by tumor cells or associated immune cells can lead to the depletion of L-arginine in the microenvironment. mdpi.comnih.gov This L-arginine deprivation has a profound immunosuppressive effect, particularly on T cells. clinmedjournals.orgmdpi.com T cell function, including proliferation and the expression of key signaling molecules like the T cell receptor (TCR) zeta chain, is highly dependent on adequate L-arginine levels. clinmedjournals.org By depleting L-arginine, tumors can evade the immune system, promoting their growth and progression. mdpi.comnih.gov This mechanism of immunosuppression is a key rationale for the development of arginase inhibitors in cancer immunotherapy. patsnap.commdpi.com Increased arginase activity and subsequent L-arginine depletion have also been associated with impaired immune responses in infectious diseases like leishmaniasis. plos.org

Arginase and nitric oxide synthase (NOS) share L-arginine as a common substrate. mdpi.comnih.gov NOS enzymes produce nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses. patsnap.comnih.gov Increased arginase activity can limit the availability of L-arginine for NOS, leading to reduced NO production. elsevier.esphysiology.org This competition is particularly relevant in the cardiovascular system, where endothelial NOS (eNOS) dysfunction, resulting from reduced NO bioavailability, is a hallmark of many cardiovascular diseases. drugdiscoverytoday.comelsevier.es However, some research suggests that under normal physiological conditions with a continuous supply of L-arginine, direct competition between arginase and NOS may not be the primary factor affecting NOS activity. researchgate.netnih.gov Nevertheless, in pathological states with upregulated arginase, this competition can become a significant contributor to disease. elsevier.esacs.org

ARG1-IN-1 (hydrochloride)

ARG1-IN-1 (hydrochloride) is a potent and specific inhibitor of human arginase 1. medchemexpress.commedchemexpress.com

Research Findings on ARG1-IN-1 (hydrochloride)

Research has demonstrated that ARG1-IN-1 (hydrochloride) is a human arginase 1 inhibitor with an IC50 of 29 nM. medchemexpress.commedchemexpress.com This indicates its high potency in inhibiting the enzymatic activity of ARG1. The development of such specific inhibitors is crucial for dissecting the distinct roles of ARG1 and ARG2 in health and disease and for developing targeted therapies. acs.org The ability to selectively inhibit ARG1 can help in understanding its specific contributions to various pathological processes and may offer therapeutic benefits in conditions where ARG1 is overexpressed. patsnap.com

Modulation of Polyamine Synthesis through Arginase Activity

Arginase plays a crucial role in the synthesis of polyamines, which are small, positively charged molecules essential for cell proliferation, differentiation, and growth. researchgate.netphysiology.org The enzymatic action of arginase produces L-ornithine, the direct precursor for polyamine biosynthesis. cabidigitallibrary.orgphysiology.org L-ornithine is then decarboxylated by ornithine decarboxylase (ODC), a rate-limiting enzyme in the polyamine pathway, to form putrescine. physiology.orgphysiology.org Putrescine is subsequently converted into higher polyamines, spermidine (B129725) and spermine. physiology.org

The activity of arginase can therefore be a limiting factor for polyamine production. physiology.org Studies have shown that increased arginase expression and activity are associated with elevated polyamine synthesis and subsequent cell proliferation in various cell types, including macrophages and vascular smooth muscle cells. frontiersin.orgresearchgate.net This connection is particularly relevant in processes like wound healing and in the context of certain diseases. cabidigitallibrary.orgphysiology.org For instance, in some cancer cells, increased arginase activity provides a steady supply of ornithine to fuel the high demand for polyamines required for rapid tumor growth. nih.govresearchgate.net The subcellular localization of arginase isoforms, with arginase I being cytosolic and arginase II mitochondrial, may also influence whether the resulting ornithine is channeled towards polyamine synthesis or other metabolic fates. physiology.org

Introduction to ARG1-IN-1 (hydrochloride) as a Research Probe in Arginase Biology

ARG1-IN-1 (hydrochloride) is a potent and specific inhibitor of human arginase 1 (ARG1). medchemexpress.commedchemexpress.com As a research tool, it allows for the targeted investigation of the physiological and pathophysiological roles of ARG1. By blocking the activity of this enzyme, ARG1-IN-1 helps to elucidate the consequences of reduced ornithine and subsequent polyamine production, as well as the impact on L-arginine availability for other enzymes like nitric oxide synthase (NOS). patsnap.com

The primary mechanism of ARG1 inhibitors like ARG1-IN-1 is to block the hydrolysis of L-arginine, leading to an increase in its intracellular concentration. patsnap.com This increased availability of L-arginine can enhance the production of nitric oxide (NO), a critical signaling molecule involved in various physiological processes, including immune responses and vasodilation. patsnap.com In research settings, ARG1-IN-1 can be used to explore the intricate interplay between arginase activity, immune cell function, and disease progression. patsnap.commdpi.com For example, in the context of cancer research, inhibiting ARG1 can help to reverse the immunosuppressive tumor microenvironment created by high arginase activity, thereby enhancing anti-tumor immune responses. patsnap.com

Biochemical assays are fundamental in characterizing the inhibitory activity of compounds like ARG1-IN-1. These assays typically measure the enzymatic activity of purified arginase in the presence of the inhibitor. origene.comassaygenie.com A common method involves monitoring the production of urea from L-arginine, which can be quantified using colorimetric assays. origene.com

| Property | Value | Source |

| Target | Human Arginase 1 (ARG1) | medchemexpress.commedchemexpress.com |

| IC50 | 29 nM | medchemexpress.commedchemexpress.com |

Table 1. Biochemical Properties of ARG1-IN-1 (hydrochloride)

The use of specific inhibitors like ARG1-IN-1 is crucial for dissecting the distinct roles of the two arginase isoforms, ARG1 and ARG2, which share a high degree of similarity in their catalytic sites, making the development of isoform-selective inhibitors challenging. acs.org

Structure

2D Structure

Properties

Molecular Formula |

C11H22BClN2O4 |

|---|---|

Molecular Weight |

292.57 g/mol |

IUPAC Name |

(3aR,4S,5S,6aR)-5-amino-4-(3-boronopropyl)-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-5-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C11H21BN2O4.ClH/c13-11(10(15)16)4-7-5-14-6-8(7)9(11)2-1-3-12(17)18;/h7-9,14,17-18H,1-6,13H2,(H,15,16);1H/t7-,8+,9-,11-;/m0./s1 |

InChI Key |

FZUNIIGBGINRPR-BPJDKYJYSA-N |

Isomeric SMILES |

B(CCC[C@H]1[C@@H]2CNC[C@@H]2C[C@]1(C(=O)O)N)(O)O.Cl |

Canonical SMILES |

B(CCCC1C2CNCC2CC1(C(=O)O)N)(O)O.Cl |

Origin of Product |

United States |

Preclinical Pharmacological Characterization of Arg1 in 1 Hydrochloride

In Vitro Characterization of ARG1-IN-1 (hydrochloride) Activity

The in vitro profile of ARG1-IN-1 (hydrochloride) demonstrates its potency and interaction with its designated target, human Arginase 1.

Enzyme Inhibition Kinetics and Potency (IC50/Ki) for Human ARG1

ARG1-IN-1 is a potent inhibitor of recombinant human Arginase 1. In biochemical assays, it demonstrated a half-maximal inhibitory concentration (IC50) against the enzyme. nih.govmedchemexpress.com

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| ARG1-IN-1 (hydrochloride) | Human Arginase 1 (ARG1) | 29 |

Selectivity Profiling of ARG1-IN-1 (hydrochloride) Against ARG2 and Other Related Enzymes

Mammals have two isoforms of arginase, ARG1 and ARG2, which share approximately 60% sequence homology and catalyze the same reaction but differ in their tissue distribution and subcellular location. nih.govmdpi.com ARG1 is a cytosolic enzyme primarily found in the liver as part of the urea (B33335) cycle, while ARG2 is a mitochondrial enzyme present in various other tissues. nih.govmdpi.com The development of inhibitors that can distinguish between these two isoforms is a key objective in the field, as non-selective inhibition could lead to unintended effects. nih.gov Currently, no publicly available data specifically details the selectivity profile of ARG1-IN-1 against human ARG2 or other related enzymes.

Cellular Target Engagement and Intracellular Arginase Inhibition

For an arginase inhibitor to be effective in modulating immune responses within the tumor microenvironment, it must be able to cross the cell membrane and engage with its intracellular target. aacrjournals.org Arginase 1 is a cytosolic enzyme, meaning the inhibitor must achieve sufficient intracellular concentrations to exert its effect. nih.gov While the in vivo studies confirm target engagement leads to a pharmacodynamic response, specific in vitro data quantifying the cellular uptake and direct inhibition of intracellular arginase by ARG1-IN-1 are not currently available in the public domain. nih.gov

Impact on Cellular L-Arginine Levels and Metabolism

The primary mechanism of action for an arginase inhibitor is to prevent the breakdown of L-arginine. abcam.com This leads to an increase in the bioavailability of this amino acid for other metabolic pathways, most notably the production of nitric oxide (NO) by nitric oxide synthase (NOS). abcam.comnih.gov By blocking ARG1, ARG1-IN-1 is expected to increase intracellular and extracellular concentrations of L-arginine. While direct measurements of L-arginine levels in cellular systems following treatment with ARG1-IN-1 have not been published, in vivo studies support this mechanism. nih.gov

Modulation of Downstream Metabolites (Ornithine, Urea, Polyamines, Nitric Oxide) in Cellular Systems

The inhibition of Arginase 1 directly impacts the metabolic pathways downstream of L-arginine hydrolysis. The products of this reaction, L-ornithine and urea, are precursors for several critical biological molecules. abcam.comnih.gov L-ornithine is essential for the synthesis of polyamines (such as putrescine, spermidine (B129725), and spermine), which are vital for cell proliferation and tissue repair. mdpi.comnih.gov By blocking the conversion of L-arginine, ARG1-IN-1 is expected to cause a decrease in the cellular production of L-ornithine and urea. Consequently, the synthesis of polyamines would also be reduced. Furthermore, by preserving the L-arginine pool, the substrate availability for nitric oxide synthase (NOS) increases, which is anticipated to lead to enhanced production of nitric oxide (NO) and L-citrulline. mdpi.comnih.gov Specific quantitative data on the modulation of these individual metabolites in cellular systems by ARG1-IN-1 is not yet publicly available.

In Vivo Pharmacodynamic Effects of ARG1-IN-1 (hydrochloride)

The preclinical in vivo evaluation of ARG1-IN-1 demonstrated its ability to engage the ARG1 target and elicit a measurable biological response in a syngeneic mouse tumor model. nih.gov Oral administration of the compound resulted in significant pharmacodynamic effects both systemically and within the tumor tissue. nih.gov

A key finding was the substantial elevation of L-arginine levels in both serum and the tumor itself. nih.gov In a 14-day study, animals treated with ARG1-IN-1 showed a 5- to 10-fold increase in serum arginine compared to untreated controls. nih.gov Importantly, comparable drug exposure and a similar increase in L-arginine concentration were observed directly within the tumor tissue. nih.gov These results confirm that orally administered ARG1-IN-1 achieves sufficient exposure to inhibit its target in a relevant in vivo cancer model, demonstrating a clear pharmacodynamic effect within the desired therapeutic environment. nih.gov

| Matrix | Pharmacodynamic Effect | Fold Change vs. Control |

|---|---|---|

| Serum | L-Arginine Elevation | 5–10 fold |

| Tumor Tissue | L-Arginine Elevation | Comparable to serum |

Modulation of Systemic L-Arginine Concentrations in Preclinical Models

Elevated arginase activity in the tumor microenvironment leads to the depletion of L-arginine, which impairs the anti-tumor immune response. nih.gov Pharmacological inhibition of arginase is therefore hypothesized to restore systemic and local L-arginine levels, thereby enhancing T-cell function.

In a preclinical study involving a related series of proline-derived arginase inhibitors, administration of a lead compound to mice bearing EMT6 tumors resulted in a significant increase in both serum and tumor L-arginine levels. This demonstrates the potential of this class of inhibitors to modulate L-arginine bioavailability in vivo. While specific data for ARG1-IN-1 (hydrochloride) on systemic L-arginine concentrations are not detailed in available public literature, the findings from structurally similar compounds suggest a primary mechanism of action is the restoration of this crucial amino acid.

Table 1: Effect of a Representative Arginase Inhibitor on L-Arginine Levels Data based on a representative compound from a related chemical series.

| Compartment | Change in L-Arginine |

|---|---|

| Serum | Increased |

Assessment of Arginase Activity in Target Tissues and Biological Fluids

ARG1-IN-1 has been identified as a human arginase-1 inhibitor with a half-maximal inhibitory concentration (IC₅₀) of 29 nM in biochemical assays. medchemexpress.commedchemexpress.com The in vivo activity of this compound class has been evaluated in preclinical mouse models.

A study utilizing a compound structurally related to ARG1-IN-1 demonstrated target engagement in a mouse model where EMT6 breast cancer cells were transplanted into BALB/c mice. medchemexpress.com The in vivo inhibition of arginase was confirmed through LC-MS analysis, indicating that the compound successfully reached its target and exerted its enzymatic inhibition in the tumor context. medchemexpress.com This finding is critical for validating the therapeutic potential of ARG1-IN-1 and its analogs in oncology.

Biomarker Analysis of Arginase Inhibition in Animal Models

The primary pharmacodynamic biomarker for arginase inhibition is the concentration of L-arginine in plasma and the tumor microenvironment. nih.gov As arginase metabolizes L-arginine to L-ornithine and urea, successful inhibition of the enzyme is expected to increase the substrate (L-arginine) and decrease the products.

Pharmacodynamic studies of compounds related to ARG1-IN-1 in the EMT6 syngeneic mouse model have shown promising effects. acs.org The modulation of L-arginine levels in both plasma and the tumor serves as a direct biomarker of the inhibitor's activity. The ability of these compounds to alter the metabolic profile within the tumor microenvironment is a key indicator of their potential to impact immune function. nih.gov

Table 2: Key Pharmacodynamic Biomarkers for Arginase Inhibition

| Biomarker | Expected Change with Inhibition | Location of Measurement |

|---|---|---|

| L-Arginine | Increase | Plasma, Tumor |

| L-Ornithine | Decrease | Plasma, Tumor |

Impact on Immune Cell Phenotypes and Functional Markers in Vivo

By restoring L-arginine levels, arginase inhibitors aim to reverse the suppression of T-cells and Natural Killer (NK) cells within the tumor. researchgate.net The depletion of L-arginine is known to impair T-cell receptor signaling and proliferation, leading to an exhausted phenotype. nih.gov

Preclinical research on various arginase inhibitors has shown that blocking this enzyme can enhance the effects of immunotherapy and increase the infiltration of CD8+ T cells into the tumor. researchgate.net While specific in vivo immune cell data for ARG1-IN-1 are not yet publicly detailed, the therapeutic hypothesis is that its administration would lead to a more favorable anti-tumor immune microenvironment. This would be characterized by an increase in activated, proliferating cytotoxic T-lymphocytes and a potential shift in macrophage polarization from an immunosuppressive M2 phenotype towards a pro-inflammatory M1 phenotype. acs.org

Molecular and Cellular Mechanisms of Action of Arg1 in 1 Hydrochloride

Impact on Arginine Catabolism and Downstream Metabolic Pathways

ARG1-IN-1 (hydrochloride) is a potent inhibitor of arginase-1 (ARG1), an enzyme that plays a crucial role in the urea (B33335) cycle by catalyzing the hydrolysis of L-arginine to L-ornithine and urea. patsnap.commedchemexpress.com By blocking ARG1, ARG1-IN-1 (hydrochloride) effectively increases the bioavailability of L-arginine, leading to significant downstream effects on various metabolic pathways.

Regulation of Nitric Oxide (NO) Production and NOS Activity

The inhibition of ARG1 by ARG1-IN-1 (hydrochloride) directly influences the production of nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses. patsnap.com Arginase and nitric oxide synthase (NOS) compete for the same substrate, L-arginine. patsnap.comamaticahealth.com In environments where ARG1 is highly expressed, such as in the tumor microenvironment, the depletion of L-arginine limits its availability for NOS, thereby suppressing NO production. patsnap.comamaticahealth.com

By inhibiting ARG1, ARG1-IN-1 (hydrochloride) increases the intracellular concentration of L-arginine, making it more accessible to NOS enzymes (including inducible NOS (iNOS), endothelial NOS (eNOS), and neuronal NOS (nNOS)). amaticahealth.comnih.gov This enhanced substrate availability leads to a subsequent increase in NO synthesis. patsnap.comamaticahealth.com This mechanism is crucial in contexts where elevated arginase activity contributes to pathological conditions like endothelial dysfunction and immunosuppression. medchemexpress.com The restoration of NO levels can improve endothelial function and modulate immune responses. patsnap.com

Control of Polyamine Synthesis and its Cellular Consequences

The catalytic action of arginase produces L-ornithine, which is a direct precursor for the synthesis of polyamines such as putrescine, spermidine (B129725), and spermine. patsnap.comnih.gov Polyamines are essential for cell proliferation, differentiation, and apoptosis. nih.govresearchgate.net In conditions of high arginase activity, the increased production of ornithine can fuel rapid cell growth, a characteristic often exploited by tumor cells. thno.org

ARG1-IN-1 (hydrochloride), by inhibiting arginase, curtails the production of L-ornithine. patsnap.com This limitation in the precursor supply can, in turn, downregulate the synthesis of polyamines. nih.gov The cellular consequences of reduced polyamine levels include the inhibition of cell proliferation and the potential induction of apoptosis. This aspect of ARG1 inhibition is particularly relevant in cancer biology, where uncontrolled cell division is a hallmark. While some studies suggest that ARG1-deficient macrophages can still produce polyamines through alternative pathways, the inhibition of ARG1 is generally considered a strategy to control polyamine-dependent cell growth. nih.gov

Interactions with Other Amino Acid Metabolic Pathways

The metabolic impact of ARG1-IN-1 (hydrochloride) extends beyond the direct regulation of NO and polyamine synthesis, influencing the broader network of amino acid metabolism. L-arginine itself is a semi-essential amino acid with diverse metabolic fates, serving as a precursor for the synthesis of not only NO and polyamines but also creatine, proline, and glutamate. researchgate.netnih.gov

By preserving the intracellular pool of L-arginine, ARG1-IN-1 (hydrochloride) can indirectly affect the availability of substrates for these interconnected pathways. For instance, the synthesis of proline, which is crucial for collagen production and wound healing, is dependent on ornithine derived from arginine. thno.org Therefore, ARG1 inhibition might modulate processes like tissue repair and fibrosis. Furthermore, the interplay between arginine and other amino acids is complex; for example, the transport of cationic amino acids like lysine (B10760008) can be influenced by arginine concentrations. The modulation of arginine metabolism by ARG1-IN-1 (hydrochloride) can thus have cascading effects on cellular functions that are dependent on a balanced amino acid pool.

Modulation of Immune Cell Function by ARG1-IN-1 (hydrochloride)

ARG1-IN-1 (hydrochloride) exerts profound effects on the immune system, primarily by reversing the immunosuppressive mechanisms mediated by myeloid cells that express high levels of arginase-1.

Effects on T-cell Proliferation, Activation, and Effector Function

One of the most significant immunological consequences of ARG1 inhibition is the restoration of T-cell function. frontiersin.orgnih.gov Myeloid cells, particularly myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs), create an immunosuppressive microenvironment by depleting L-arginine through ARG1 activity. frontiersin.orgnih.gov T-cells are highly dependent on extracellular L-arginine for their proliferation, activation, and effector functions, including the production of cytokines and cytotoxic activity. frontiersin.orgnih.gov

Arginine deprivation leads to a state of T-cell anergy, characterized by the inability to proliferate and mount an effective anti-tumor or anti-pathogen response. frontiersin.orgnih.gov ARG1-IN-1 (hydrochloride), by inhibiting arginase and thereby increasing L-arginine levels, can overcome this metabolic checkpoint. patsnap.comamaticahealth.com Research has shown that pharmacological inhibition of ARG1 not only prevents the suppression of T-cell functions but can lead to a hyperactivation of T-cells, with proliferation rates exceeding normal activation conditions. frontiersin.orgnih.gov This enhanced T-cell activity includes increased production of pro-inflammatory cytokines and improved cytotoxic capabilities against target cells. frontiersin.org

Impact of ARG1 Inhibition on T-Cell Function

| Parameter | Effect of High Arginase Activity | Effect of ARG1-IN-1 (hydrochloride) | Reference |

|---|---|---|---|

| L-arginine Availability | Decreased | Increased | patsnap.comfrontiersin.org |

| T-cell Proliferation | Suppressed | Restored/Enhanced | frontiersin.orgnih.gov |

| T-cell Activation | Inhibited | Promoted | frontiersin.org |

| Cytokine Production | Reduced | Increased (pro-inflammatory) | frontiersin.org |

| Effector Function | Impaired | Enhanced | nih.gov |

Influence on Myeloid-Derived Suppressor Cells (MDSCs) and Macrophage Polarization (M1/M2)

Myeloid-derived suppressor cells (MDSCs) are a heterogeneous population of immature myeloid cells with potent immunosuppressive activity, and their accumulation is a hallmark of many cancers and chronic inflammatory conditions. nih.govmdpi.com A key mechanism of MDSC-mediated immunosuppression is the expression of ARG1, which, as previously discussed, depletes L-arginine and suppresses T-cell responses. nih.govbohrium.com By inhibiting ARG1, ARG1-IN-1 (hydrochloride) can neutralize a major suppressive function of MDSCs, thereby contributing to a more permissive environment for anti-tumor immunity. mdpi.com

The activity of ARG1 is also closely linked to macrophage polarization. Macrophages can be broadly classified into two main phenotypes: the pro-inflammatory M1 (classically activated) macrophages and the anti-inflammatory M2 (alternatively activated) macrophages. nih.govnih.gov M1 macrophages are characterized by the expression of iNOS and the production of NO, playing a role in pathogen clearance and anti-tumor immunity. nih.gov In contrast, M2 macrophages express high levels of ARG1 and are involved in tissue repair, wound healing, and the suppression of immune responses. nih.govthermofisher.com

In many tumor microenvironments, macrophages are skewed towards the M2 phenotype, which promotes tumor growth and suppresses anti-tumor immunity. thno.org The high ARG1 activity in M2 macrophages contributes to this immunosuppressive function. thermofisher.com ARG1-IN-1 (hydrochloride) can potentially modulate this balance. By inhibiting ARG1, it may reduce the immunosuppressive capacity of M2-like macrophages. While the direct effect of ARG1-IN-1 (hydrochloride) on macrophage repolarization is an area of ongoing research, its ability to counteract the metabolic consequences of high ARG1 expression in M2 macrophages is a critical aspect of its immunomodulatory action.

ARG1-IN-1 (hydrochloride) and Myeloid Cell Function

| Cell Type | Key Function | Role of ARG1 | Impact of ARG1-IN-1 (hydrochloride) | Reference |

|---|---|---|---|---|

| MDSCs | Immunosuppression | L-arginine depletion, T-cell suppression | Inhibits suppressive function | nih.govmdpi.com |

| M1 Macrophages | Pro-inflammatory, Anti-tumor | Low expression | Enhances substrate for iNOS | nih.gov |

| M2 Macrophages | Anti-inflammatory, Pro-tumor | High expression, immunosuppression | Reduces immunosuppressive capacity | nih.govthermofisher.com |

Impact on Natural Killer (NK) Cell Activity

The activity of Natural Killer (NK) cells, essential components of the innate immune system for recognizing and eliminating malignant and virally infected cells, is significantly influenced by the availability of L-arginine. The enzyme Arginase-1 (ARG1) competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. High ARG1 activity within the tumor microenvironment can lead to the depletion of L-arginine, which in turn impairs immune cell function.

Inhibition of ARG1 by compounds such as ARG1-IN-1 (hydrochloride) is expected to restore extracellular L-arginine levels, thereby enhancing the effector functions of NK cells. Research has demonstrated that L-arginine deficiency can suppress NK cell proliferation and cytotoxicity. nih.gov Specifically, low concentrations of L-arginine have been shown to significantly inhibit NK cell-mediated killing of target cells. nih.gov This inhibition is associated with a reduced expression of activating receptors on NK cells, such as NKp30 and NKp46, and a decrease in the production of interferon-gamma (IFN-γ), a critical cytokine in anti-tumor immunity. nih.gov

Role in Dendritic Cell Regulation

Dendritic cells (DCs) are pivotal antigen-presenting cells that orchestrate adaptive immune responses. The expression and activity of Arginase-1 within these cells play a significant role in modulating their function and, consequently, T-cell responses. ARG1-expressing DCs have been shown to suppress T-cell responses and promote immune tolerance.

ARG1 in dendritic cells contributes to the generation of regulatory T cells (Tregs), which are crucial for maintaining immune homeostasis but can also hinder anti-tumor immunity. plos.org The mechanism involves the depletion of L-arginine, which can lead to the downregulation of the T-cell receptor (TCR) CD3ζ chain in T-cells and induce a state of anergy, or unresponsiveness, in naive CD8+ T-cells. nih.gov

The expression of ARG1 in DCs is regulated by various factors, including cytokines like IL-4 and IL-13, which are typically associated with a Th2-biased immune response. nih.govfrontiersin.org Ectopic expression of IL-35 in dendritic cells has been shown to induce ARG1 expression, conferring an immunosuppressive phenotype on these cells. thno.org This highlights a pathway through which ARG1 activity in DCs can be upregulated to promote a tolerogenic environment.

By inhibiting ARG1, ARG1-IN-1 (hydrochloride) can be expected to alter the immunoregulatory functions of dendritic cells. This inhibition would likely lead to an increased availability of L-arginine, thereby supporting T-cell activation and proliferation. Consequently, this could shift the balance from an immunosuppressive microenvironment to one that is more conducive to an effective anti-tumor immune response.

Cellular Responses to ARG1-IN-1 (hydrochloride) in Non-Immune Cells

Effects on Endothelial Cell Homeostasis and Function

The vascular endothelium plays a critical role in maintaining cardiovascular homeostasis, and its dysfunction is a hallmark of many pathological conditions. Arginase-1 is expressed in endothelial cells and its activity is a key regulator of endothelial nitric oxide synthase (eNOS) function. Both enzymes utilize L-arginine as a substrate. medchemexpress.com

Increased ARG1 activity can lead to a depletion of the L-arginine pool available for eNOS, resulting in reduced nitric oxide (NO) production. bmj.com NO is a crucial signaling molecule involved in vasodilation, inhibition of platelet aggregation, and prevention of leukocyte adhesion to the vascular wall. A reduction in NO bioavailability contributes to endothelial dysfunction. Pathological stimuli such as pro-inflammatory cytokines and hyperglycemia can upregulate arginase activity, further exacerbating this issue. medchemexpress.com

Pharmacological inhibition of arginase has been shown to improve endothelial function. nih.gov By blocking ARG1, ARG1-IN-1 (hydrochloride) can be expected to increase the availability of L-arginine for eNOS, thereby restoring NO production. This can lead to improved endothelium-dependent vasorelaxation and a reduction in vascular inflammation and remodeling. medchemexpress.comnih.gov The detrimental effects of arginase on the vasculature also extend to promoting endothelial cell proliferation, which can be mitigated by arginase inhibition. nih.gov

Influence on Fibroblast Activation and Collagen Synthesis

Fibroblasts are key players in wound healing and tissue remodeling through the synthesis of extracellular matrix components, most notably collagen. However, excessive fibroblast activation and collagen deposition can lead to fibrosis. Arginase-1 plays a significant role in this process by providing the necessary precursors for collagen production.

The hydrolysis of L-arginine by ARG1 produces L-ornithine, which is a precursor for the synthesis of proline. Proline is an essential amino acid for collagen synthesis. mdpi.comfrontiersin.org Studies have shown that the activation of fibroblasts, for instance by transforming growth factor-β (TGF-β), is associated with an upregulation of enzymes involved in arginine metabolism, including ARG1. frontiersin.org

Inhibition of arginase has been demonstrated to reduce collagen production in activated fibroblasts. frontiersin.orgproteinatlas.org For example, in activated hepatic stellate cells, which are key drivers of liver fibrosis, ARG1 expression is increased, and its inhibition leads to a decrease in collagen synthesis. proteinatlas.org Similarly, in models of lens fibrosis, ARG1 has been identified as a profibrotic factor, and its pharmacological blockade effectively decreased the expression of collagen 1A1. mdpi.com Therefore, ARG1-IN-1 (hydrochloride) is expected to attenuate fibroblast activation and reduce collagen synthesis, suggesting its potential as an anti-fibrotic agent.

Impact on Tumor Cell Proliferation, Migration, and Invasion (in ARG1-expressing cancer cells)

In certain types of cancer, Arginase-1 is expressed by the tumor cells themselves and can contribute to disease progression. In hepatocellular carcinoma (HCC), for instance, higher expression of ARG1 has been positively correlated with more aggressive tumor growth and size. researchgate.netscispace.com

In vitro studies have shown that overexpression of ARG1 in HCC cells can enhance cell viability, migration, and invasion. researchgate.netnih.gov Conversely, the knockdown of ARG1 using shRNA has been shown to inhibit these cellular behaviors. researchgate.netscispace.com The pro-tumorigenic effects of ARG1 in this context are thought to be mediated, at least in part, through the promotion of the epithelial-to-mesenchymal transition (EMT). Overexpression of ARG1 has been linked to an increase in the expression of EMT markers such as Vimentin and N-cadherin, while its silencing leads to their downregulation. researchgate.netscispace.com

Therefore, in ARG1-expressing cancer cells, ARG1-IN-1 (hydrochloride) could directly inhibit tumor cell proliferation, migration, and invasion by blocking the enzymatic activity of ARG1. This suggests a direct anti-cancer effect of ARG1 inhibition, in addition to its immune-modulating properties.

Transcriptomic and Proteomic Alterations Induced by ARG1-IN-1 (hydrochloride)

While specific transcriptomic and proteomic studies on ARG1-IN-1 (hydrochloride) are not yet widely available, research on other arginase inhibitors and on the genetic deletion of Arg1 provides insights into the potential molecular alterations induced by its inhibition.

A proteomics analysis of breast cancer cells treated with the arginase inhibitor NOHA identified several differentially expressed proteins. plos.orgnih.gov This study revealed 13 mitochondrial and 54 non-mitochondrial proteins whose expression was altered, with mitochondrial serine hydroxymethyltransferase (mSHMT) being a significant target. plos.org The inhibition of Arginase II (ARG2) via siRNA resulted in a significant decrease in both mSHMT gene and protein expression, suggesting a link between arginine and folate metabolism in cancer cells. plos.orgnih.gov

Transcriptomic analyses in different disease models have also highlighted the impact of arginase inhibition. In a mouse model of benign airway stenosis, combined transcriptomic and proteomic analysis identified ARG1 as a key upregulated gene associated with fibrosis. nih.gov In a glioma model, the arginase inhibitor OAT-1746 induced significant transcriptomic changes in tumor-infiltrating CD11b+ myeloid cells. nih.gov Furthermore, single-cell transcriptomic analysis of tumors treated with anti-PD-1 immunotherapy revealed that Arg1 was one of the most significantly downregulated genes, particularly in tumor-associated macrophages. thno.orgnih.gov

Studies on Arg1-deficient CD4+ T cells have shown that the absence of ARG1 leads to altered glutamine metabolism, as revealed by unbiased transcriptomics and metabolomics. These findings collectively suggest that inhibition of ARG1 with ARG1-IN-1 (hydrochloride) is likely to induce significant changes at the transcriptomic and proteomic levels, affecting pathways related to cell metabolism, immune response, and fibrosis.

Table of Altered Proteins and Genes Upon Arginase Inhibition or Deletion

| Molecule | Change in Expression | Cell/Tissue Type | Method of Arginase Modulation | Reference |

| Mitochondrial Serine Hydroxymethyltransferase (mSHMT) | Decreased | Breast Cancer Cells | NOHA (inhibitor), siRNA for ARG2 | plos.orgnih.gov |

| Arg1 | Downregulated | Tumor-Associated Macrophages | Anti-PD-1 Therapy | thno.orgnih.gov |

| ARG1 | Upregulated (in disease) | Tracheal Tissue (Benign Airway Stenosis) | Disease Model | nih.gov |

Gene Expression Profiling in Target Cells/Tissues

There is currently no available scientific literature or public data detailing the results of gene expression profiling studies conducted on cells or tissues treated with ARG1-IN-1 (hydrochloride). Such studies, typically involving techniques like RNA-sequencing or microarray analysis, would be essential to understand how the inhibition of ARG1 by this specific compound alters cellular transcription.

In general, inhibiting arginase could theoretically lead to changes in the expression of genes related to:

Immune response: Particularly genes involved in T-cell activation and function.

Nitric oxide signaling pathways: Due to the increased availability of L-arginine for nitric oxide synthase (NOS).

Cellular proliferation and metabolism: Stemming from alterations in polyamine synthesis, which is downstream of ornithine production.

However, without experimental data specific to ARG1-IN-1 (hydrochloride), any discussion of its effect on gene expression would be speculative and fall outside the scope of established findings.

Changes in Protein Expression and Post-Translational Modifications

Similarly, there is a lack of published research on the global effects of ARG1-IN-1 (hydrochloride) on protein expression and post-translational modifications (PTMs). Proteomic analyses would be required to determine which proteins are up- or down-regulated following treatment with the compound.

Furthermore, while the inhibition of ARG1 directly affects the metabolism of the amino acid L-arginine, there is no evidence to suggest that ARG1-IN-1 (hydrochloride) itself directly influences post-translational modifications. PTMs involving arginine, such as methylation and citrullination, are catalyzed by distinct classes of enzymes (e.g., protein arginine methyltransferases and protein arginine deiminases) and are not known to be directly affected by arginase inhibitors. Any indirect effects on PTMs resulting from altered cellular states post-treatment have not been studied for this compound.

Therapeutic Research Applications of Arg1 in 1 Hydrochloride in Preclinical Disease Models

Research in Oncological Models

The tumor microenvironment (TME) is often characterized by high levels of arginase activity, leading to L-arginine depletion and subsequent suppression of T-cell and natural killer (NK) cell proliferation and function. nih.gov ARG1 inhibitors aim to counteract this immunosuppressive mechanism.

Anti-Tumor Efficacy as Monotherapy in Syngeneic Tumor Models

Preclinical studies in various syngeneic mouse tumor models have demonstrated the potential of arginase inhibitors to curtail tumor growth as a standalone treatment. By blocking the enzymatic activity of ARG1, these inhibitors can restore L-arginine levels within the TME, thereby promoting an anti-tumor immune response.

Research has shown that treatment with an arginase inhibitor can lead to diminished growth of established tumors. drugbank.com For instance, in a genetically engineered mouse model of lung adenocarcinoma, arginase inhibition was associated with an increase in tumor T-cell infiltration and function. drugbank.com Similarly, in murine experimental gliomas, a novel selective arginase inhibitor demonstrated the ability to reduce tumor volumes. researchgate.net

Efficacy of Arginase Inhibitors as Monotherapy in Syngeneic Tumor Models

| Tumor Model | Arginase Inhibitor | Key Findings | Reference |

|---|---|---|---|

| Lewis Lung Carcinoma | AZD0011 | Modest tumor growth inhibition (0.3% TGI). | aacrjournals.org |

| KRAS-driven Lung Adenocarcinoma (GEMM) | Compound 9 (novel ARG1/2 inhibitor) | Significant tumor regression, increased T-cell numbers and function. | drugbank.com |

| GL261 Glioma | OAT-1746 | Reduced tumor volumes at day 21 and 28 post-implantation. | researchgate.net |

Synergistic Effects with Immunotherapy (e.g., Immune Checkpoint Blockade)

The combination of arginase inhibitors with immune checkpoint inhibitors, such as anti-PD-1 or anti-PD-L1 antibodies, has shown significant synergistic effects in preclinical cancer models. By targeting two distinct immunosuppressive pathways, this combination therapy can lead to a more robust and durable anti-tumor immune response.

In a murine glioma model, the combination of the arginase inhibitor OAT-1746 with an anti-PD-1 antibody resulted in a greater reduction in tumor growth compared to either monotherapy. researchgate.net Similarly, in a Lewis Lung tumor model, the combination of the arginase inhibitor AZD0011 with an anti-PD-L1 antibody showed increased anti-tumor activity. aacrjournals.org This enhanced efficacy is often associated with an increase in tumor-infiltrating CD8+ T cells and a shift towards a more pro-inflammatory TME. nih.gov

Synergistic Effects of Arginase Inhibitors with Immune Checkpoint Blockade

| Tumor Model | Arginase Inhibitor | Immunotherapy | Key Findings | Reference |

|---|---|---|---|---|

| GL261 Glioma | OAT-1746 | anti-PD-1 | Greater inhibition of tumor growth compared to monotherapies. | researchgate.net |

| Lewis Lung Carcinoma | AZD0011 | anti-PD-L1 | Increased anti-tumor responses. | nih.govaacrjournals.org |

| Pancreatic Cancer | CB-1158 | anti-PD-1 | Sensitized tumors to anti-PD-1 therapy and reduced tumor growth. | nih.gov |

Combination Strategies with Chemotherapy or Radiotherapy

Emerging preclinical evidence suggests that arginase inhibitors can also enhance the efficacy of conventional cancer therapies like chemotherapy and radiotherapy.

In the context of chemotherapy, preclinical data has shown that an arginase inhibitor, when used in combination with gemcitabine (B846), can augment the anti-tumor effects in pancreatic cancer cells deficient in argininosuccinate (B1211890) synthetase (ASS1). nih.gov Another study in advanced biliary tract cancers evaluated the combination of an arginase inhibitor with gemcitabine and cisplatin. asco.org

With radiotherapy, a study in a Lewis Lung syngeneic tumor model demonstrated that the arginase inhibitor AZD0011, when combined with radiation therapy, led to a marked increase in tumor growth inhibition (60% TGI) compared to either treatment alone (0.3% for AZD0011 and 28% for radiotherapy). aacrjournals.org This combination also resulted in a doubling of IL-2+ and IFNγ+ CD4+ and CD8+ T-cells in tumor-draining lymph nodes, indicating enhanced immune activation. aacrjournals.orgresearchgate.net

Combination of Arginase Inhibitors with Chemotherapy and Radiotherapy

| Cancer Model | Arginase Inhibitor | Combination Therapy | Key Findings | Reference |

|---|---|---|---|---|

| Pancreatic Cancer (ASS1-deficient) | Arginine Deiminase (arginine deprivation) | Gemcitabine | Potentiated antitumor effects of gemcitabine. | nih.gov |

| Advanced Biliary Tract Cancers | INCB001158 | Gemcitabine/Cisplatin | Objective response rate of 24%. | asco.org |

| Lewis Lung Carcinoma | AZD0011 | Radiation Therapy | Significantly increased tumor growth inhibition (60%) compared to monotherapies. | aacrjournals.org |

Modulation of the Tumor Microenvironment (TME)

Arginase inhibitors exert their anti-tumor effects in large part by remodeling the immunosuppressive TME. By increasing the availability of L-arginine, these inhibitors can enhance the proliferation and effector function of anti-tumor immune cells.

Studies have consistently shown that treatment with an arginase inhibitor leads to an increase in the number and activity of tumor-infiltrating CD8+ T cells. nih.govnih.gov Furthermore, arginase inhibition can lead to a shift in macrophage polarization from the pro-tumoral M2 phenotype to the anti-tumoral M1 phenotype. This is often accompanied by an increase in the production of pro-inflammatory cytokines such as IFN-γ and a decrease in immunosuppressive cells like myeloid-derived suppressor cells (MDSCs). nih.gov

Modulation of the Tumor Microenvironment by Arginase Inhibitors

| Tumor Model | Arginase Inhibitor | Effect on TME | Reference |

|---|---|---|---|

| Various Syngeneic Models | Generic Arginase Inhibitors | Increased tumor-infiltrating CD8+ T cells and NK cells. | nih.gov |

| Lewis Lung Carcinoma | AZD0011 with Radiotherapy | Increased IL2+ and IFNg+ CD4+ and CD8+ T-cells in tumor draining lymph nodes. | aacrjournals.org |

| Pancreatic Cancer | CB-1158 | Increased CD8+ T cell infiltration. | nih.gov |

| Lung Carcinoma | Generic Arginase Inhibitors | Incremental increase in Arg1+ myeloid cells with tumor progression. | nih.gov |

Research in Inflammatory and Autoimmune Disease Models

The role of arginase 1 in regulating inflammatory and autoimmune responses is also an active area of research. In these conditions, ARG1-expressing myeloid cells can modulate the immune response, and inhibition of ARG1 may help to restore immune homeostasis.

Attenuation of Inflammatory Responses

Preclinical studies in various models of inflammatory and autoimmune diseases have suggested that arginase inhibitors can attenuate inflammatory responses.

In a mouse model of rheumatoid arthritis , increased arginase-1 expression and activity in the joints were associated with alleviated arthritis. nih.gov Conversely, the inhibition of arginase in mice with a genetic predisposition to reduced arthritis severity was sufficient to aggravate the condition. mdpi.com Another study in a rat model of adjuvant-induced arthritis found that treatment with the arginase inhibitor Nω-hydroxy-nor-L-arginine (nor-NOHA) restored endothelial function, suggesting a potential therapeutic benefit. nih.gov

In a murine model of ulcerative colitis , treatment with the arginase inhibitor nor-NOHA ameliorated the clinical and histological features of the disease. asco.orgnih.gov This was associated with the restoration of nitric oxide levels in the colonic tissue. asco.org However, other studies have produced conflicting results, suggesting a complex role for arginase in inflammatory bowel disease. researchgate.netnih.gov

For multiple sclerosis , a study in the experimental autoimmune encephalomyelitis (EAE) mouse model found that the arginase inhibitor amino-6-boronohexanoic acid (ABH) led to a milder disease course with delayed onset and reduced severity. nih.gov

In the context of psoriasis , arginase 1 is overexpressed in the hyperproliferative psoriatic epidermis. nih.gov Studies in a mouse model of psoriasis have shown that arginase inhibitors like nor-NOHA can reduce the severity of disease symptoms. nih.gov

Attenuation of Inflammatory Responses by Arginase Inhibitors in Preclinical Models

| Disease Model | Arginase Inhibitor | Key Findings | Reference |

|---|---|---|---|

| Rheumatoid Arthritis (Rat Adjuvant-Induced) | Nω-hydroxy-nor-L-arginine (nor-NOHA) | Restored endothelial function. | nih.gov |

| Ulcerative Colitis (DSS-induced mouse model) | Nω-hydroxy-nor-arginine (nor-NOHA) | Improved clinical parameters and histological features. | asco.orgnih.gov |

| Multiple Sclerosis (EAE mouse model) | Amino-6-boronohexanoic acid (ABH) | Delayed disease onset, reduced severity, and expedited recovery. | nih.gov |

| Psoriasis (Mouse model) | nor-NOHA | Reduced the severity of disease symptoms. | nih.gov |

Modulation of Immune Cell Infiltration and Tissue Damage

Research into the effects of ARG1-IN-1 (hydrochloride) on immune cell dynamics in preclinical inflammatory models would be presented here. This would include analyses of its impact on the infiltration of various immune cell populations, such as macrophages, neutrophils, and lymphocytes, into inflamed tissues. Data from animal models of diseases like peritonitis or inflammatory arthritis would be crucial to understand its potential to mitigate tissue damage.

Impact on Specific Organ Pathologies (e.g., Lung Inflammation, Uveitis)

This section would focus on the application of ARG1-IN-1 (hydrochloride) in preclinical models of organ-specific inflammation. For lung inflammation, studies using models of acute lung injury or allergic asthma would be examined to determine the compound's effect on inflammatory cell recruitment to the lungs and reduction of edema. For uveitis, research in models of experimental autoimmune uveitis would be necessary to assess its ability to reduce ocular inflammation and preserve retinal structure.

Research in Fibrotic Disease Models

Reduction of Fibrosis Progression

Here, the article would detail findings from preclinical models of fibrotic diseases, such as idiopathic pulmonary fibrosis or liver fibrosis. The focus would be on whether administration of ARG1-IN-1 (hydrochloride) can halt or reverse the progression of fibrosis, as measured by histological scoring and biochemical markers of fibrosis in tissues.

Influence on Collagen Deposition and Tissue Remodeling

This subsection would provide a more in-depth look at the molecular and cellular mechanisms behind any observed anti-fibrotic effects of ARG1-IN-1 (hydrochloride). Specifically, it would present data on the compound's ability to reduce collagen deposition, a hallmark of fibrosis, and its influence on the expression of key mediators of tissue remodeling, such as matrix metalloproteinases (MMPs) and their inhibitors (TIMPs).

Research in Cardiovascular Disease Models

Improvement of Endothelial Function and Vascular Health

The final section would explore the potential cardiovascular benefits of ARG1-IN-1 (hydrochloride) in preclinical models. This would involve an examination of its effects on endothelial function, for instance, by measuring endothelium-dependent vasodilation in response to acetylcholine. Furthermore, its impact on markers of vascular health, such as the reduction of oxidative stress and inflammation within the vasculature, would be discussed based on findings from relevant animal models of cardiovascular disease.

As the specific data for ARG1-IN-1 (hydrochloride) is not available, the detailed, data-driven article requested cannot be produced at this time. Future preclinical studies are required to elucidate the therapeutic potential of this specific arginase inhibitor.

Modulation of Vascular Remodeling and Oxidative Stress

Elevated expression and activity of Arginase 1 are significant contributors to vascular dysfunction in a variety of cardiovascular diseases. frontiersin.orgfrontiersin.org The enzyme plays a central role in pathological vascular remodeling and the generation of oxidative stress through several mechanisms. By hydrolyzing the amino acid L-arginine, ARG1 directly competes with endothelial nitric oxide synthase (eNOS) for their common substrate. plos.org This competition can lead to a reduction in the bioavailability of nitric oxide (NO), a critical molecule for maintaining vascular health and promoting vasodilation.

A decrease in L-arginine availability can cause the "uncoupling" of eNOS, a state in which the enzyme produces superoxide (B77818) radicals instead of NO. nih.gov This shift significantly contributes to oxidative stress within the vasculature, promoting inflammation and endothelial senescence. nih.govnih.gov Furthermore, the products of arginine metabolism by ARG1, namely ornithine and urea (B33335), can be channeled into pathways that promote cell proliferation and collagen synthesis. frontiersin.org This contributes to the detrimental remodeling of vessel walls, including intimal thickening and increased vascular stiffness, which are hallmarks of diseases like hypertension and atherosclerosis. frontiersin.orgresearchgate.net

Given these mechanisms, a potent ARG1 inhibitor such as ARG1-IN-1 (hydrochloride) is hypothesized to restore endothelial function by increasing L-arginine availability for eNOS, thereby enhancing NO production and reducing oxidative stress. medchemexpress.com

Table 1: Role of Arginase 1 (ARG1) in Vascular Pathology

| Pathological Process | Mechanism of ARG1 Involvement | Consequence of ARG1 Activity |

|---|---|---|

| Endothelial Dysfunction | Competes with eNOS for L-arginine substrate. | Reduced nitric oxide (NO) bioavailability. |

| Oxidative Stress | Causes eNOS uncoupling. | Increased production of superoxide radicals. |

| Vascular Remodeling | Promotes synthesis of polyamines and L-proline from L-ornithine. | Stimulates vascular smooth muscle cell proliferation and collagen deposition. frontiersin.org |

| Inflammation | Promotes an inflammatory phenotype in macrophages. frontiersin.org | Contributes to chronic inflammation in the vessel wall. |

Research in Neurological Disease Models (e.g., Ischemia/Reperfusion Injury)

In the context of neurological diseases, particularly ischemic stroke, the role of Arginase 1 is complex and multifaceted. Following an ischemic event, there is a significant inflammatory response in the brain tissue. Studies have shown that ARG1 expression increases in the central nervous system after a stroke, particularly in activated microglia and infiltrating macrophages. pnas.orgnih.gov

The function of ARG1 in this post-stroke environment appears to be context-dependent. As an enzyme associated with anti-inflammatory M2 macrophages, ARG1 is traditionally thought to help resolve inflammation and promote tissue repair. nih.govresearchgate.net It may temper the damaging effects of excessive NO production by inducible nitric oxide synthase (iNOS) in the inflammatory milieu. pnas.org

However, recent preclinical research using genetic knockout models has revealed a potentially detrimental role. Deletion of ARG1 in infiltrating macrophages was found to improve functional motor recovery, reduce the formation of fibrotic scars, and enhance remyelination in the area surrounding the infarct. pnas.orgnih.gov This suggests that ARG1 activity in these immune cells may hinder effective brain repair after ischemic injury. Furthermore, arginase released from the liver during ischemia-reperfusion events has been shown to impair the blood-brain barrier. frontiersin.org

This complex role makes ARG1 a compelling target for therapeutic intervention in stroke. The application of a specific inhibitor like ARG1-IN-1 (hydrochloride) in preclinical stroke models would be a critical step to elucidate whether pharmacological inhibition of ARG1 can modulate the post-stroke inflammatory environment to reduce secondary brain injury and improve neurological outcomes.

Table 2: Arginase 1 (ARG1) in Ischemic Stroke Pathophysiology

| Cellular Context | Observed Role of ARG1 | Potential Outcome of ARG1 Activity |

|---|---|---|

| Infiltrating Macrophages | Highly expressed after stroke. pnas.org | May impair functional recovery and promote fibrotic scarring. nih.govresearchgate.net |

| Microglia | Upregulated expression in activated microglia. | Contributes to shaping the post-stroke inflammatory environment. pnas.org |

| Blood-Brain Barrier | Circulating arginase can increase BBB permeability. frontiersin.org | May contribute to cerebral edema and secondary injury. |

| Inflammation Resolution | Traditionally associated with anti-inflammatory (M2) phenotype. jci.org | May regulate nitric oxide production and efferocytosis (clearance of dead cells). jci.org |

Methodological Approaches in Arg1 in 1 Hydrochloride Research

Biochemical Assays for Arginase Activity Determination (e.g., Urea (B33335) Production)

A fundamental approach to characterizing ARG1-IN-1 (hydrochloride) is through biochemical assays that directly quantify the enzymatic activity of arginase-1 (ARG1). Arginase catalyzes the hydrolysis of L-arginine into L-ornithine and urea. medchemexpress.comnih.govnih.gov Consequently, the most common method for determining arginase activity is the colorimetric measurement of urea production. sigmaaldrich.com

In this type of assay, a sample containing the arginase enzyme (from cell lysates, tissue homogenates, or purified enzyme preparations) is incubated with a buffered solution of L-arginine, the substrate for the enzyme. sigmaaldrich.com The reaction is typically carried out at an optimal pH of 9.5 and a temperature of 37°C. sigmaaldrich.com Following the enzymatic reaction, the urea produced is reacted with a specific colorimetric reagent, which generates a colored product. sigmaaldrich.com The intensity of this color, which is proportional to the amount of urea produced and thus the arginase activity, is then measured using a spectrophotometer. sigmaaldrich.com The activity is often expressed in units, where one unit of arginase is defined as the amount of enzyme that catalyzes the formation of 1.0 µmole of urea per minute under the specified conditions. sigmaaldrich.com

To evaluate the inhibitory potential of compounds like ARG1-IN-1 (hydrochloride), the assay is performed in the presence of varying concentrations of the inhibitor. By comparing the arginase activity with and without the inhibitor, an IC50 value can be determined, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 1: Key Components of a Typical Arginase Activity Assay

| Component | Purpose |

| Arginase Source | Enzyme preparation, cell lysate, or tissue homogenate containing arginase-1. |

| L-arginine | The substrate for the arginase enzyme. |

| Buffer (pH 9.5) | Provides the optimal pH environment for the enzymatic reaction. |

| Manganese (Mn²⁺) | A required cofactor for arginase activity. nih.govnih.gov |

| Colorimetric Reagent | Reacts with the urea produced to generate a measurable colored product. |

| Spectrophotometer | Instrument used to measure the absorbance of the colored product. |

Cell-Based Assays for Functional Assessment

To understand the biological consequences of arginase inhibition by ARG1-IN-1 (hydrochloride) in a cellular context, a range of cell-based assays are employed. These assays provide insights into the compound's effects on immune cell function, cell behavior, and metabolic pathways.

Arginase-1 activity in the tumor microenvironment can suppress the immune system by depleting L-arginine, an amino acid essential for T-cell proliferation and function. thno.orgnih.gov T-cell proliferation assays are therefore crucial for assessing whether ARG1-IN-1 (hydrochloride) can reverse this immunosuppressive effect.

In a typical assay, T-cells are isolated from peripheral blood and stimulated to proliferate using agents like anti-CD3/anti-CD28 antibodies. frontiersin.orgcriver.com The proliferation of these T-cells is then measured in the presence or absence of arginase-expressing cells (such as myeloid-derived suppressor cells or activated neutrophils) and with or without the addition of ARG1-IN-1 (hydrochloride). frontiersin.org

T-cell proliferation can be quantified using several methods:

[³H]Thymidine Incorporation: This classic method measures the incorporation of a radioactive nucleoside ([³H]thymidine) into the DNA of dividing cells. frontiersin.org The amount of radioactivity is proportional to the level of cell proliferation.

Dye Dilution Assays: T-cells are labeled with a fluorescent dye, such as carboxyfluorescein succinimidyl ester (CFSE). criver.com With each cell division, the dye is distributed equally between the daughter cells, leading to a halving of the fluorescence intensity. criver.com This dilution can be measured by flow cytometry, allowing for the tracking of cell divisions. criver.com

A successful arginase inhibitor like ARG1-IN-1 (hydrochloride) would be expected to restore T-cell proliferation in an environment where it is suppressed by arginase activity.

Macrophages can be polarized into different functional phenotypes, broadly categorized as pro-inflammatory M1 and anti-inflammatory M2 macrophages. mdpi.com Arginase-1 is a hallmark of M2-polarized macrophages, which are often associated with immunosuppression and tumor progression. thno.orgthermofisher.com Macrophage polarization assays are used to determine if ARG1-IN-1 (hydrochloride) can modulate this polarization.

These assays typically involve differentiating monocytes into macrophages and then treating them with polarizing cytokines (e.g., IFN-γ and LPS for M1; IL-4 for M2) in the presence or absence of the arginase inhibitor. nih.gov The polarization state of the macrophages is then assessed by measuring the expression of specific markers.

Table 2: Common Markers for Macrophage Polarization

| Polarization State | Key Markers |

| M1 (Pro-inflammatory) | Inducible nitric oxide synthase (iNOS), production of pro-inflammatory cytokines (e.g., IL-12). mdpi.comresearchgate.netexplicyte.com |

| M2 (Anti-inflammatory) | Arginase-1 (Arg1), CD206, production of anti-inflammatory cytokines (e.g., IL-10). mdpi.comexplicyte.com |

The expression of these markers can be quantified at the protein level using techniques like flow cytometry or Western blotting, and at the gene expression level using real-time PCR. mdpi.comnih.gov The functional consequences of polarization can also be assessed by measuring the secretion of specific cytokines into the cell culture medium using ELISA. explicyte.com

The effect of arginase inhibition on the viability, motility, and invasive capacity of cancer cells is another important area of investigation.

Cell Viability Assays: These assays, such as the MTT or XTT assay, measure the metabolic activity of cells, which is an indicator of cell viability. mdpi.com They are used to determine if ARG1-IN-1 (hydrochloride) has any direct cytotoxic effects on cancer cells.

Cell Migration Assays: The Boyden chamber assay, or transwell migration assay, is a common method to assess cell migration. cellbiolabs.comsigmaaldrich.com Cells are seeded in the upper chamber of a transwell insert, which has a porous membrane at the bottom. The lower chamber contains a chemoattractant. sigmaaldrich.com After an incubation period, the cells that have migrated through the pores to the lower side of the membrane are stained and quantified. cellbiolabs.comsigmaaldrich.com

Cell Invasion Assays: This assay is a modification of the migration assay where the porous membrane of the transwell insert is coated with a layer of extracellular matrix (ECM) components, such as Matrigel®. cellbiolabs.comsigmaaldrich.com This ECM layer acts as a barrier that cells must degrade and penetrate to move to the lower chamber, thus mimicking the process of tissue invasion. cellbiolabs.comsigmaaldrich.com Inhibition of arginase has been shown to suppress the migration ability of colon cancer cells. nih.gov

Arginase and nitric oxide synthase (NOS) compete for the same substrate, L-arginine. mdpi.com Therefore, inhibition of arginase can lead to increased availability of L-arginine for NOS, potentially resulting in higher nitric oxide (NO) production.

Nitric Oxide Quantification: NO is a short-lived molecule, so its production is often measured indirectly by quantifying the concentration of its stable breakdown products, nitrite (B80452) and nitrate, in the cell culture supernatant. researchgate.net The Griess reaction is a common colorimetric method used for this purpose, which detects the presence of nitrite. researchgate.net

Polyamine Quantification: The product of the arginase reaction, ornithine, is a precursor for the synthesis of polyamines (e.g., putrescine, spermidine (B129725), and spermine), which are essential for cell proliferation. medchemexpress.comnih.govnih.gov Changes in polyamine levels following treatment with ARG1-IN-1 (hydrochloride) can be measured using techniques such as high-performance liquid chromatography (HPLC). Polyamines can influence the expression of genes related to L-arginine metabolism. biorxiv.org

In Vivo Animal Models for Disease Pathophysiology and Efficacy

To evaluate the therapeutic potential of ARG1-IN-1 (hydrochloride) in a whole-organism context, in vivo animal models are indispensable. aragen.com These models, typically involving mice, allow for the study of the compound's effects on disease progression, the tumor microenvironment, and the systemic immune response. aragen.com

In cancer research, a common approach is to use syngeneic tumor models, where immunocompetent mice (such as C57BL/6 or Balb/c) are inoculated with cancer cells of the same genetic background. researchgate.net This allows for the study of the interplay between the tumor, the immune system, and the therapeutic agent.

Once tumors are established, mice are treated with ARG1-IN-1 (hydrochloride), and various parameters are monitored:

Tumor Growth: Tumor size is regularly measured to assess the anti-tumor efficacy of the treatment. researchgate.net

Immune Cell Infiltration: At the end of the study, tumors and other lymphoid organs can be harvested, and the composition of immune cells (e.g., T-cells, macrophages, myeloid-derived suppressor cells) within the tumor microenvironment is analyzed by flow cytometry. nih.govresearchgate.net

Biomarker Analysis: The expression and activity of arginase, as well as the levels of L-arginine, ornithine, and other metabolites, can be measured in tumor tissue and plasma to confirm target engagement and understand the pharmacodynamic effects of the inhibitor. researchgate.net

These in vivo studies provide crucial data on the efficacy of ARG1-IN-1 (hydrochloride) as a potential therapeutic agent, both as a monotherapy and in combination with other treatments like immunotherapy. researchgate.net

Syngeneic Tumor Models

Syngeneic tumor models, which involve transplanting tumor cells into immunocompetent mice of the same genetic background, are fundamental tools for studying the interplay between cancer and the immune system. aragenbio.com These models are particularly relevant for evaluating immunotherapies, including ARG1 inhibitors, as they maintain an intact immune system that can be modulated by the therapeutic agent. aragenbio.com

In the context of arginase inhibition research, several syngeneic models have been employed to demonstrate the impact of blocking ARG1 activity on the tumor microenvironment (TME). Commonly used models include:

MC38 (colon adenocarcinoma): This model is widely used in immuno-oncology research and is characterized by a significant presence of macrophages within the tumor. thno.orgresearchgate.net

CT26 (colon carcinoma): Another frequently used colon cancer model to assess the efficacy of immunotherapies. researchgate.netnih.gov

B16-F10 (melanoma): A model for studying skin cancer and the immune response to it. nih.govresearchgate.net

LL/2 or LLC (Lewis Lung Carcinoma): A lung cancer model used to investigate tumor growth and metastasis. researchgate.netnih.gov

4T1 (mammary carcinoma): An aggressive breast cancer model. nih.gov

Research using these models has shown that inhibition of ARG1 can lead to reduced tumor growth. nih.gov This anti-tumor effect is often associated with an enhanced immune response, characterized by an increase in tumor-infiltrating CD8+ T cells and NK cells. nih.gov For instance, studies with the ARG1 inhibitor CB-1158 demonstrated tumor growth inhibition in CT26, LLC, B16, and 4T1 models. nih.gov Similarly, another inhibitor, AZD0011, showed anti-tumor activity in four different syngeneic models, suggesting that arginase-dependent immune suppression is a common mechanism across various tumor types. researchgate.net Flow cytometry analysis of tumors from these models often reveals changes in immune cell populations, such as an increase in cytotoxic T lymphocytes, following treatment with an ARG1 inhibitor. thno.org

| Syngeneic Model | Cancer Type | Key Research Application |

|---|---|---|

| MC38 | Colon Adenocarcinoma | Studying macrophage-rich tumor microenvironments. thno.orgresearchgate.net |

| CT26 | Colon Carcinoma | Evaluating immunotherapy efficacy. researchgate.netnih.gov |

| B16-F10 | Melanoma | Investigating anti-tumor immunity in skin cancer. nih.govresearchgate.net |

| LL/2 (LLC) | Lewis Lung Carcinoma | Assessing tumor growth and metastasis in lung cancer. researchgate.netnih.gov |

Genetically Engineered Mouse Models (e.g., Conditional Knockouts)

Genetically engineered mouse models (GEMMs), particularly conditional knockout mice, offer precise tools to dissect the function of specific genes in a tissue- or time-dependent manner. nih.govcyagen.com For ARG1 research, the Cre-loxP system is a powerful technique used to generate mice with a targeted deletion of the Arg1 gene. nih.gov This approach allows researchers to circumvent the neonatal lethality observed in global Arg1 knockout mice, which die within two weeks of birth due to hyperammonemia. nih.govjax.org

By crossing "floxed" Arg1 mice (where exons of the Arg1 gene are flanked by loxP sites) with mice expressing Cre recombinase under the control of a specific promoter, researchers can delete Arg1 in particular cell types. nih.gov For example, using a LysM-Cre driver allows for the specific deletion of Arg1 in myeloid cells (macrophages and neutrophils), creating macrophage-specific Arg1 knockout mice. nih.gov Another strategy involves using an inducible Cre system, such as Cre-ER, which is activated by the administration of tamoxifen. nih.govnih.gov This provides temporal control over the gene knockout, allowing researchers to study the effects of ARG1 deficiency at different stages of life or disease progression. nih.govnih.gov

These conditional knockout models have been instrumental in:

Studying Macrophage Function: Myeloid-specific Arg1 knockout mice have been used to investigate the role of macrophage-derived ARG1 in immune responses, inflammation, and fibrosis. nih.govnih.gov

Modeling Hyperargininemia: Inducible Arg1-deficient mice that lack the gene throughout the body develop symptoms characteristic of the human disease, such as hyperammonemia and neurological impairments, providing a valuable model for studying the pathophysiology of arginase deficiency. nih.gov

Investigating Liver-Specific Function: Liver-selective Arg1 deletion, achieved using an AAV vector with a liver-specific promoter driving Cre expression, has shown that the loss of ARG1 in the liver is sufficient to cause the lethal phenotype associated with global knockout. nih.gov

| Model Type | Genetic System | Primary Application in ARG1 Research |

|---|---|---|

| Myeloid-Specific Knockout | LysM-Cre/Arg1-flox | Investigating the role of ARG1 in macrophages and neutrophils in immunity and inflammation. nih.gov |

| Inducible Global Knockout | Cre-ER/Arg1-flox | Modeling hyperargininemia and studying the systemic effects of ARG1 deficiency. nih.gov |

| Liver-Specific Knockout | AAV-TBG-Cre/Arg1-flox | Determining the specific contribution of hepatic ARG1 to the urea cycle and overall physiology. nih.gov |

Models of Inflammation and Fibrosis

The role of ARG1 in modulating inflammatory and fibrotic processes is often studied using infectious disease models or induced inflammation models. These systems allow researchers to examine how ARG1 expression, particularly in myeloid cells, influences the progression and resolution of disease.

A key model in this area is infection with the parasite Schistosoma mansoni. This infection induces a strong Th2-type immune response, leading to the formation of egg-induced granulomas in the liver and subsequent fibrosis. nih.gov This model is characterized by the accumulation of a large number of ARG1-expressing, alternatively activated macrophages (M2) within these granulomas. nih.gov Using macrophage-specific Arg1 knockout mice (Arg1−/flox;LysMcre), studies have shown that ARG1 functions as an inhibitor of chronic inflammation and fibrosis in this context. nih.govresearchgate.net Mice lacking ARG1 in macrophages experience exacerbated inflammation and fibrosis, highlighting a protective role for this enzyme in regulating Th2-driven pathology. nih.gov

Another model used to study inflammation is Pseudomonas aeruginosa-induced pneumonia. In this model, deleting the Arg1 gene in myeloid cells of C57BL/6 mice resulted in increased morbidity and more severe inflammatory lung injury, characterized by a greater influx of neutrophils, macrophages, and lymphocytes. nih.gov This suggests that myeloid-derived ARG1 is crucial for controlling excessive inflammation during bacterial pneumonia. nih.gov

Models of Ischemia/Reperfusion Injury

Ischemia/reperfusion (I/R) injury is a complex pathological process that occurs when blood supply is restored to tissue after a period of ischemia, or lack of oxygen. This process can paradoxically lead to increased inflammation and oxidative damage. mdpi.com Arginase is implicated in I/R injury because it competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. nih.gov Upregulation of arginase can reduce the bioavailability of L-arginine for NOS, leading to decreased production of nitric oxide (NO), a molecule with protective effects on the endothelium. nih.gov

Research into the role of arginase in I/R injury often involves in vivo and ex vivo models. Animal models typically simulate I/R by temporarily occluding a major artery, such as the left descending coronary artery, followed by release of the occlusion to allow for reperfusion. nsf.gov In vitro models may use isolated perfused hearts or cell cultures subjected to hypoxic conditions followed by reoxygenation to mimic the ischemic and reperfusion phases. mdpi.comnsf.gov

Studies in humans have investigated the effects of arginase inhibition on I/R-induced endothelial dysfunction. In one study, patients with coronary artery disease underwent forearm I/R, which was induced by 20 minutes of ischemia followed by reperfusion. Endothelial function was assessed by measuring flow-mediated dilatation (FMD). The study found that I/R decreased FMD, and this decrease was prevented by the administration of the arginase inhibitor Nω-hydroxy-nor-L-arginine, suggesting that arginase inhibition can protect against endothelial dysfunction caused by I/R. nih.gov

Analytical Techniques for Metabolite Quantification (e.g., HPLC, Mass Spectrometry)

To understand the biochemical effects of ARG1-IN-1 (hydrochloride), it is essential to accurately measure the levels of L-arginine and its related metabolites. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are the primary analytical techniques used for this purpose. nih.gov These methods offer the sensitivity and specificity required to quantify these polar compounds in complex biological matrices like plasma. nih.govnih.gov

HPLC methods often involve a derivatization step to make the amino acids detectable by fluorescence or UV detectors. nih.govresearchgate.net A common derivatization agent is ortho-phthaldialdehyde (OPA), which reacts with primary amines in the presence of a thiol to form a fluorescent product. nih.gov The separation is typically achieved using reverse-phase HPLC columns. nih.gov For instance, one validated HPLC assay uses pre-column derivatization with OPA and 3-mercaptopropionic acid, followed by separation on a reverse-phase column and fluorescence detection, to simultaneously quantify arginine and its methylated derivatives in just 12 μL of plasma. nih.gov